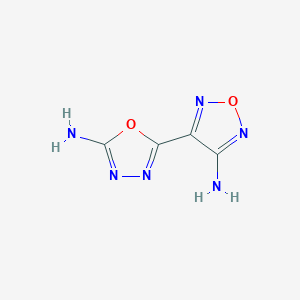

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a five-membered oxadiazole ring attached to an amine group .

Chemical Reactions Analysis

Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available due to the lack of specific studies .

科学的研究の応用

Material Synthesis and Characterization

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is used in the synthesis of energetic material precursors. For example, Zhu et al. (2021) synthesized an energetic material precursor with similar structural features, characterized by NMR, IR, DSC, and X-ray crystallography. This substance showed unique hydrogen bonding and π-interaction characteristics, contributing to its potential as an energetic material (Zhu et al., 2021).

Antibacterial Applications

Compounds with the 1,3,4-oxadiazol structure have demonstrated significant antibacterial activity. For instance, Hu et al. (2005) synthesized a series of compounds incorporating the 1,3,4-oxadiazol moiety, which exhibited good antibacterial properties. This suggests potential applications of this compound in the development of new antibacterial agents (Hu et al., 2005).

Antioxidant and Anti-inflammatory Activities

Compounds with the 1,3,4-oxadiazol structure have also been tested for their antioxidant and anti-inflammatory activities. Sravya et al. (2019) prepared derivatives that displayed significant antioxidant activity, surpassing standard ascorbic acid. This suggests the potential of this compound in pharmaceutical applications for treating oxidative stress-related conditions (Sravya et al., 2019).

Energetic Material Development

The structure of this compound lends itself to the development of energetic materials. Tang et al. (2015) synthesized energetic derivatives featuring similar oxadiazole rings, indicating that this compound could contribute to the development of materials with good thermal stability and detonation performance (Tang et al., 2015).

Anticancer Evaluation

Compounds related to 1,3,4-oxadiazoles have been evaluated for their anticancer properties. Abdo and Kamel (2015) synthesized a series of oxadiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines. This suggests the potential of this compound in cancer research and therapy development (Abdo & Kamel, 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by binding to the enzyme’s active site

Biochemical Pathways

The compound’s interaction with CYP51 affects the sterol biosynthesis pathway . By inhibiting CYP51, the compound disrupts the production of ergosterol, a key component of cell membranes in fungi and protozoa. This disruption can lead to cell death, making the compound potentially useful as an antifungal or antiprotozoal agent.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CYP51. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death in organisms that rely on ergosterol for cell membrane integrity .

特性

IUPAC Name |

4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKWIOMZWRTISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2918635.png)

![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)

![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)

![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)